2-(2-(tert-Butoxycarbonyl)hydrazinyl)acetic acid
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Overview
Description
Tuberostemonine is a natural alkaloid compound found in the roots of the Stemona tuberosa plant, which belongs to the Stemonaceae family . This compound has been traditionally used in Chinese medicine for its antitussive (cough suppressant) and insecticidal properties . Tuberostemonine is characterized by its unique pyrroloazepine core structure, which is linked with two butyrolactone rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The extraction and purification of tuberostemonine from Stemonae Radix involve a solid-phase extraction (SPE) method combined with high-performance liquid chromatography (HPLC) . The process includes the following steps:
Extraction: The air-dried roots of Stemona tuberosa are ground into powder and extracted with 95% ethanol.
Acidification and Partitioning: The crude extract is acidified with dilute hydrochloric acid to pH 1-2 and partitioned between dichloromethane and water.
Basification and Extraction: The aqueous part is basified with aqueous ammonia to pH 9-10 and extracted with dichloromethane to afford crude alkaloids.
Chemical Reactions Analysis
Types of Reactions
Tuberostemonine undergoes various chemical reactions, including:
Reduction: In the presence of excess platinum dioxide, tuberostemonine gives a dihydro derivative.
Substitution: The base is not hydrolyzed by acids but can form derivatives such as hydrobromide, perchlorate, methiodide, and methochloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, silver oxide.
Reducing Agents: Platinum dioxide.
Acids and Bases: Hydrochloric acid, ammonia.
Major Products
Oxidation Products: C17 compound, neutral substance C22H29O4N.
Reduction Products: Dihydro derivative.
Scientific Research Applications
Tuberostemonine has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound for studying the structure and reactivity of alkaloids.
Biology: Investigated for its insecticidal properties and its role in inhibiting acetylcholinesterase.
Medicine: Studied for its antitussive, anti-inflammatory, and antitumor activities.
Industry: Potential use as a commercial agent in agriculture and medicine due to its versatile bioactivities.
Mechanism of Action
Tuberostemonine exerts its effects through various molecular targets and pathways:
Antitussive Activity: Inhibits the cough reflex by acting on the central nervous system.
Insecticidal Activity: Inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis of insects.
Anti-inflammatory Activity: Inhibits the expression of inflammatory mediators.
Antitumor Activity: Reverses permeability glycoprotein-mediated multidrug resistance in cancer cells.
Comparison with Similar Compounds
Tuberostemonine is part of a group of alkaloids found in the Stemona genus. Similar compounds include:
Neotuberostemonine: Another alkaloid from Stemona tuberosa with similar antitussive and insecticidal properties.
Epoxy-tuberostemonol: A derivative of tuberostemonine with unique structural features.
Croomine: Found in both Stemona and Croomia genera, known for its insecticidal activity.
Tuberostemonine is unique due to its specific pyrroloazepine core structure and its versatile bioactivities, making it a promising lead structure for further development in various fields .
Properties
CAS No. |
115262-99-2 |
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Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]acetic acid |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3)13-6(12)9-8-4-5(10)11/h8H,4H2,1-3H3,(H,9,12)(H,10,11) |
InChI Key |
GJYLMTIEJPIZOA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC(=O)O |
Synonyms |
Hydrazinecarboxylic acid, 2-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester (9CI) |
Origin of Product |
United States |
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